molecular formula C13H15ClN2OS B5638709 2-chloro-N-[(cyclopentylamino)carbonothioyl]benzamide CAS No. 301226-26-6

2-chloro-N-[(cyclopentylamino)carbonothioyl]benzamide

Cat. No. B5638709
CAS RN: 301226-26-6
M. Wt: 282.79 g/mol
InChI Key: ZLCUKQMIVLBDCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of compounds similar to 2-chloro-N-[(cyclopentylamino)carbonothioyl]benzamide typically involves intricate processes. For example, a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was synthesized using IR, H and C-NMR, mass spectrometry, and elemental analysis. The crystal structure was determined using X-ray diffraction (Saeed et al., 2010).

Molecular Structure Analysis

  • The molecular structure of similar compounds involves detailed crystallographic analysis. For instance, the structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined using single crystal X-ray diffraction data (Saeed et al., 2010).

Chemical Reactions and Properties

  • Related compounds exhibit unique chemical behaviors. For example, 2-aryl or 2-alkyl-substituted benzothiazoles synthesized through intramolecular C (aryl) - S bond forming-cyclization using copper(II)–BINAM-catalyzed coupling, demonstrate the complex chemical reactions these compounds can undergo (Jaseer et al., 2010).

Physical Properties Analysis

  • The physical properties of these compounds can be studied through various spectroscopic techniques and crystallographic analyses, as demonstrated in similar research (Saeed et al., 2010).

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, can be assessed using methods like mass spectrometry and NMR, offering insights into the complex nature of these compounds (Saeed et al., 2010).

Safety and Hazards

There is limited information available on the safety and hazards of 2-chloro-N-[(cyclopentylamino)carbonothioyl]benzamide .

Future Directions

The future directions for the study of 2-chloro-N-[(cyclopentylamino)carbonothioyl]benzamide could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, chemistry, and materials science could be investigated .

properties

IUPAC Name

2-chloro-N-(cyclopentylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c14-11-8-4-3-7-10(11)12(17)16-13(18)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCUKQMIVLBDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101217805
Record name 2-Chloro-N-[(cyclopentylamino)thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

301226-26-6
Record name 2-Chloro-N-[(cyclopentylamino)thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301226-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[(cyclopentylamino)thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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